Palonosetron hydrochloride, (3R)-
CAS No.: 135729-76-9
Cat. No.: VC21165415
Molecular Formula: C₁₉H₂₅ClN₂O
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135729-76-9 |
---|---|
Molecular Formula | C₁₉H₂₅ClN₂O |
Molecular Weight | 332.9 g/mol |
IUPAC Name | (3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |
Standard InChI | InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 |
Standard InChI Key | OLDRWYVIKMSFFB-KALLACGZSA-N |
Isomeric SMILES | C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl |
SMILES | C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Canonical SMILES | C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Introduction
Chemical Structure and Properties
Palonosetron hydrochloride is chemically described as (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride . It exists as a single isomer with the empirical formula C19H24N2O- HCl and a molecular weight of 332.87 . Physically, it appears as a white to off-white crystalline powder that is freely soluble in water, soluble in propylene glycol, and slightly soluble in ethanol and 2-propanol .
The compound features a unique stereochemical configuration that contributes to its distinct pharmacological properties. The structural integrity of palonosetron hydrochloride is maintained through specific storage conditions, typically in an inert atmosphere at temperatures below -20°C .
Table 1: Physical and Chemical Properties of Palonosetron Hydrochloride
Property | Characteristic |
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Chemical Formula | C19H24N2O- HCl |
Molecular Weight | 332.87 |
Physical Appearance | White to off-white crystalline powder |
Melting Point | >290°C |
Optical Activity | [α]D25 -94.1° (c = 0.4 in water) |
Solubility | Freely soluble in water; soluble in propylene glycol; slightly soluble in ethanol and 2-propanol |
Storage Conditions | Inert atmosphere, below -20°C |
Pharmacodynamic Profile
Palonosetron hydrochloride functions as a highly selective serotonin subtype 3 (5-HT3) receptor antagonist with an exceptionally strong binding affinity (pKi = 10.45) for this receptor subtype and minimal activity at other receptor sites . This binding affinity is approximately 30-fold higher than first-generation 5-HT3 receptor antagonists, which contributes to its enhanced clinical efficacy .
The compound's mechanism of action differs from earlier generation 5-HT3 antagonists. While traditional agents exhibit competitive inhibition of the 5-HT3 receptor, palonosetron demonstrates allosteric binding and positive cooperativity, leading to effects that persist beyond the mere receptor binding time . This distinctive pharmacodynamic profile helps explain the prolonged antiemetic effects observed clinically.
The antiemetic action is based on interrupting the pathway that leads to chemotherapy-induced emesis. Chemotherapeutic agents trigger the release of serotonin from enterochromaffin cells in the small intestine, which subsequently activates 5-HT3 receptors located on vagal afferents to initiate the vomiting reflex . By blocking these receptors with high affinity and for an extended duration, palonosetron effectively prevents this cascade and the resulting nausea and vomiting.
Pharmacokinetic Characteristics
The exceptional clinical performance of palonosetron hydrochloride can be largely attributed to its unique pharmacokinetic profile, which distinguishes it from earlier 5-HT3 receptor antagonists.
Distribution
Following intravenous administration, palonosetron has a volume of distribution of approximately 8.3 ± 2.5 L/kg . This relatively large volume indicates extensive tissue distribution. Approximately 62% of palonosetron becomes bound to plasma proteins .
Metabolism
Palonosetron undergoes metabolic transformation through multiple pathways with approximately 50% converted to two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron . Importantly, these metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound . The metabolism is primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4 and CYP1A2 . Clinical pharmacokinetic parameters remain consistent between poor and extensive metabolizers of CYP2D6 substrates, suggesting that genetic polymorphisms in this enzyme have minimal impact on the drug's clinical effects .
Elimination
The most distinguishing pharmacokinetic feature of palonosetron hydrochloride is its prolonged elimination half-life of approximately 40 hours, which is substantially longer than the 4-10 hour half-lives of first-generation 5-HT3 receptor antagonists . After a single intravenous dose of 10 mcg/kg [14C]-palonosetron, approximately 80% of the dose is recovered within 144 hours in the urine, with palonosetron representing approximately 40% of the administered dose . In healthy subjects, the total body clearance is 0.160 ± 0.035 L/h/kg, and renal clearance is 0.067 ± 0.018 L/h/kg .
Table 2: Pharmacokinetic Parameters of Palonosetron Hydrochloride
Parameter | Value |
---|---|
Elimination Half-life | Approximately 40 hours |
Volume of Distribution | 8.3 ± 2.5 L/kg |
Plasma Protein Binding | Approximately 62% |
Total Body Clearance | 0.160 ± 0.035 L/h/kg |
Renal Clearance | 0.067 ± 0.018 L/h/kg |
Primary Metabolic Pathway | CYP2D6 (major), CYP3A4 and CYP1A2 (minor) |
Primary Metabolites | N-oxide-palonosetron and 6-S-hydroxy-palonosetron |
Clinical Applications in Oncology
Chemotherapy-Induced Nausea and Vomiting (CINV)
Palonosetron hydrochloride has demonstrated remarkable efficacy in preventing both acute (0-24 hours) and delayed (24-120 hours) CINV associated with moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC) .
In clinical studies, palonosetron has shown superior efficacy compared to first-generation 5-HT3 receptor antagonists. A pooled analysis of MEC studies revealed significantly higher complete response rates during the acute phase with palonosetron 0.25 mg (72.0%) compared to ondansetron 32 mg/dolasetron 100 mg (60.6%, p = 0.0012) . Additionally, more patients experienced complete absence of emetic episodes in the acute period with palonosetron (78.6% vs. 64.9%, p = 0.0001) .
Perhaps more importantly, palonosetron's efficacy extends to the delayed phase of CINV (24-120 hours post-chemotherapy), where first-generation agents typically demonstrate reduced effectiveness . This extended protection represents a significant clinical advantage, as delayed CINV has traditionally been more challenging to control.
The efficacy of palonosetron is further enhanced when administered in combination with corticosteroids. Clinical studies indicate that prophylactic corticosteroid administration concomitantly with palonosetron results in greater anti-emetic effects .
Pediatric Applications
Palonosetron has also been evaluated in pediatric cancer patients. A double-blind, active-controlled clinical trial involved pediatric patients with a mean age of 8.3 years (range 2 months to 16.9 years) . Patients received either palonosetron 20 mcg/kg (maximum 1.5 mg) intravenously or ondansetron 0.15 mg/kg prior to emetogenic chemotherapy . This study has helped establish the safety and efficacy profile of palonosetron in the pediatric population, though more dedicated pediatric studies are needed.
Table 3: Efficacy Results of Palonosetron in CINV Management
Parameter | Palonosetron 0.25 mg | Ondansetron/Dolasetron | P-value |
---|---|---|---|
Acute Phase (0-24h) Complete Response | 72.0% | 60.6% | 0.0012 |
Acute Phase (0-24h) No Emetic Episodes | 78.6% | 64.9% | 0.0001 |
Effectiveness in Delayed Phase (24-120h) | Superior to first-generation agents | Less effective in delayed phase | Significant |
Efficacy with Corticosteroids | Enhanced efficacy | Standard efficacy | Not directly compared |
Postoperative Nausea and Vomiting Applications
Palonosetron hydrochloride received FDA approval in March 2008 for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery . Clinical studies have demonstrated that palonosetron 0.075 mg is statistically superior to placebo in preventing PONV .
A pooled data analysis of complete response rates revealed significant efficacy in the first 24 hours post-surgery (compared to placebo, CR = 1.67 [1.38–2.02; P < 0.001, n = 370]) . Interestingly, the analysis also showed efficacy between 24-72 hours after surgery (CR = 1.29 [1.10–1.51; P = 0.002, n = 273]) , suggesting that palonosetron's long half-life provides extended protection against PONV.
Distinctive Features Compared to First-Generation 5-HT3 Receptor Antagonists
Palonosetron hydrochloride possesses several unique characteristics that differentiate it from first-generation 5-HT3 receptor antagonists:
Receptor Binding Properties
With a pKi value of 10.45, palonosetron exhibits approximately 30-fold higher binding affinity for the 5-HT3 receptor compared to first-generation agents . Additionally, its allosteric binding mechanism and positive cooperativity differ fundamentally from the competitive inhibition exhibited by earlier agents .
Pharmacokinetic Advantages
Palonosetron's 40-hour elimination half-life is 4-10 times longer than first-generation agents . This extended half-life contributes significantly to its prolonged antiemetic effects, particularly in controlling delayed CINV.
Clinical Efficacy
Palonosetron provides superior protection against both acute and delayed CINV compared to traditional 5-HT3 receptor antagonists . This comprehensive protection simplifies treatment regimens by eliminating the need for multiple doses.
Dosing Convenience
The extended duration of action enables single-dose administration before chemotherapy, offering a simplified and more convenient dosing schedule compared to multiple-dose regimens required with first-generation agents .
Future Directions and Research Needs
Despite the established efficacy of palonosetron hydrochloride, several areas warrant further investigation:
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Comparative trials with older (and less expensive) 5-HT3 receptor antagonists in PONV management to establish cost-effectiveness
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Studies evaluating combined PONV prophylaxis regimens incorporating palonosetron with other antiemetic classes
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Additional trials in pediatric populations to further characterize safety and efficacy
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Optimization of palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists for highly emetogenic chemotherapy regimens
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Long-term safety studies in specific patient populations, including geriatric patients and those with hepatic or renal impairment
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